molecular formula C17H21ClN2O2S2 B4820172 N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide

N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide

Cat. No. B4820172
M. Wt: 384.9 g/mol
InChI Key: AUXVGIRSUIZFOB-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPTH and is known for its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.

Mechanism of Action

CPTH works by binding to the active site of N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide and inhibiting their activity. This leads to an increase in histone acetylation, which in turn results in changes in gene expression. This mechanism of action has been studied extensively, and CPTH has been shown to be a potent inhibitor of HDAC activity.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit HDAC activity, CPTH has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects have been attributed to changes in gene expression that result from HDAC inhibition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPTH in lab experiments is its specificity for N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide. Unlike other HDAC inhibitors, CPTH does not inhibit other enzymes that are involved in histone modification. This makes it a valuable tool for studying the specific role of N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide in biological processes. However, one limitation of using CPTH is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve complete inhibition of HDAC activity at lower concentrations.

Future Directions

There are several future directions for research involving CPTH. One area of interest is the development of more potent HDAC inhibitors based on the structure of CPTH. Another area of interest is the use of CPTH in combination with other drugs to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the role of N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide in various biological processes and to identify potential therapeutic targets for diseases associated with HDAC dysregulation.

Scientific Research Applications

CPTH has been widely used in scientific research as a tool to study the role of N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide in various biological processes. N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide are known to play a critical role in regulating gene expression, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)butylideneamino]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S2/c1-5-6-14(15-7-8-16(18)23-15)19-20-24(21,22)17-12(3)9-11(2)10-13(17)4/h7-10,20H,5-6H2,1-4H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXVGIRSUIZFOB-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNS(=O)(=O)C1=C(C=C(C=C1C)C)C)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\NS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide
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N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide
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N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide
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N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide
Reactant of Route 5
N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide
Reactant of Route 6
N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide

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